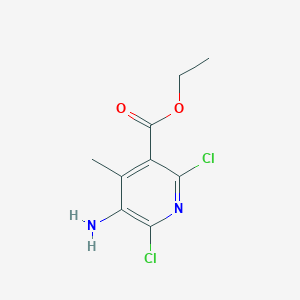
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate is a synthetic organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, two chlorine atoms, an amino group, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylpyridine to introduce chlorine atoms at the 2 and 6 positions. This is followed by nitration to introduce a nitro group at the 5 position, which is then reduced to an amino group. The final step involves esterification with ethyl alcohol to form the ethyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its amino and ester groups make it a candidate for modification to create bioactive molecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring.
Ethyl 5-amino-2,6-dichloro-4-methylbenzoate: Similar structure but with a benzene ring.
Ethyl 5-amino-2,6-dichloro-4-methylthiazole-3-carboxylate: Similar structure but with a thiazole ring.
Uniqueness
Ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups and the pyridine ring. This combination provides distinct reactivity and potential applications compared to its analogs. The presence of both chlorine atoms and an amino group allows for diverse chemical modifications, making it a versatile compound in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Properties
Molecular Formula |
C9H10Cl2N2O2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
ethyl 5-amino-2,6-dichloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-3-15-9(14)5-4(2)6(12)8(11)13-7(5)10/h3,12H2,1-2H3 |
InChI Key |
XBAXWNCZIKMNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















